2,6-bis(methylsulfonyl)naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

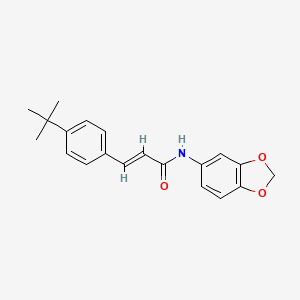

2,6-bis(methylsulfonyl)naphthalene (also known as MSN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. MSN is a naphthalene derivative that contains two methylsulfonyl groups attached to the 2 and 6 positions of the naphthalene ring system. In

科学的研究の応用

Proton Exchange Membranes for Fuel Cells

Research has demonstrated the utility of naphthalene derivatives in the development of sulfonated polybenzothiazoles for use as proton exchange membranes in fuel cells. These materials, derived from naphthalene dicarboxylic acid and other monomers, exhibit excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities. Such attributes make them promising for fuel cell applications, offering an alternative to traditional membrane materials with enhanced performance characteristics (Wang et al., 2015).

Advanced Polyimide Materials

Naphthalene derivatives have also found application in the synthesis of novel polyimides with exceptional properties. For instance, fluorinated polyimides derived from naphthalene and aromatic dianhydrides have been developed, showcasing low moisture absorption, low dielectric constants, and excellent thermal stability. These materials are soluble in organic solvents, making them suitable for various industrial applications, including electronics where materials with high thermal stability and specific electrical properties are required (Chung & Hsiao, 2008).

Gas Separation Membranes

In the field of gas separation, aromatic polysulfone copolymers incorporating naphthalene moieties have been synthesized and evaluated. These materials exhibit high glass transition temperatures and significant physical properties relevant to gas separation, such as selectivity and permeability for gases like hydrogen, oxygen, and carbon dioxide. The introduction of naphthalene units contributes to the enhanced performance of these membranes, potentially surpassing that of commercial alternatives (Camacho-Zúñiga et al., 2009).

Fluorescent Chemical Sensors

Naphthalene derivatives have been developed as fluorescent sensors, demonstrating high selectivity and sensitivity towards specific ions. For example, a core-substituted naphthalene diimide sensor exhibits significant fluorescence and unique selectivity for the fluoride ion, highlighting its potential in chemical sensing applications. The sensor's ability to respond to fluoride ions through a colorimetric change offers a valuable tool for environmental monitoring and analysis (Bhosale et al., 2009).

Environmental Applications

Moreover, naphthalene sulfonates have been explored as tracers in geothermal reservoirs, showcasing their stability under high temperatures and their utility in environmental studies. Such compounds can be used to trace the flow of fluids in geothermal systems, aiding in the exploration and management of geothermal resources (Rose et al., 2001).

特性

IUPAC Name |

2,6-bis(methylsulfonyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4S2/c1-17(13,14)11-5-3-10-8-12(18(2,15)16)6-4-9(10)7-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQVIHAPKMDGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)

![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)

![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)